N-(5-Cyclopropoxy-2-(methylthio)phenyl)methanesulfonamide
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Overview
Description
N-(5-Cyclopropoxy-2-(methylthio)phenyl)methanesulfonamide is a chemical compound with the molecular formula C11H15NO3S2 and a molecular weight of 273.375 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methylthio group, and a methanesulfonamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-(5-Cyclopropoxy-2-(methylthio)phenyl)methanesulfonamide involves several steps. One common method includes the reaction of 5-cyclopropoxy-2-(methylthio)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
N-(5-Cyclopropoxy-2-(methylthio)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.
Scientific Research Applications
N-(5-Cyclopropoxy-2-(methylthio)phenyl)methanesulfonamide is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Cyclopropoxy-2-(methylthio)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of key enzymes involved in disease progression .
Comparison with Similar Compounds
N-(5-Cyclopropoxy-2-(methylthio)phenyl)methanesulfonamide can be compared with other similar compounds such as:
N-(5-Cyclopropyl-2-(methylthio)phenyl)methanesulfonamide: Similar structure but with a cyclopropyl group instead of a cyclopropoxy group.
N-(5-Cyclopropoxy-2-(methylthio)phenyl)ethanesulfonamide: Similar structure but with an ethanesulfonamide group instead of a methanesulfonamide group.
N-(5-Cyclopropoxy-2-(methylthio)phenyl)benzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of a methanesulfonamide group.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.
Properties
Molecular Formula |
C11H15NO3S2 |
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Molecular Weight |
273.4 g/mol |
IUPAC Name |
N-(5-cyclopropyloxy-2-methylsulfanylphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H15NO3S2/c1-16-11-6-5-9(15-8-3-4-8)7-10(11)12-17(2,13)14/h5-8,12H,3-4H2,1-2H3 |
InChI Key |
DAQNRZKPDVNZLB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
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